molecular formula C19H20N2O4 B5880207 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B5880207
M. Wt: 340.4 g/mol
InChI Key: RQSVWTIRJNSGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as NM-2201 and is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of NM-2201 is not fully understood, but it is believed to act as a potent agonist of the CB1 and CB2 cannabinoid receptors. This activation leads to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of pain signaling pathways.
Biochemical and Physiological Effects:
NM-2201 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain signaling pathways, and the regulation of appetite and mood. It has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of NM-2201 for lab experiments is its high affinity for cannabinoid receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of NM-2201 is its potential for abuse, which may make it difficult to obtain and use in certain settings.

Future Directions

There are many potential future directions for research on NM-2201, including the development of new synthetic cannabinoids with improved pharmacological properties, the investigation of its potential therapeutic uses in the treatment of neurodegenerative diseases, and the study of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of NM-2201 and its potential effects on human health.

Synthesis Methods

NM-2201 can be synthesized using a variety of methods, including the use of reductive amination, palladium-catalyzed coupling reactions, and amidation reactions. The most common method of synthesis involves the reaction of 3,3-dimethylbutyronitrile with 4-morpholinecarboxylic acid, followed by the addition of 3-(4-chlorophenyl)-1-(methoxyamino)propan-2-ol and N,N-dimethylformamide.

Scientific Research Applications

NM-2201 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for cannabinoid receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood regulation.

properties

IUPAC Name

3-methoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-17-7-3-4-14(13-17)18(22)20-16-6-2-5-15(12-16)19(23)21-8-10-25-11-9-21/h2-7,12-13H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSVWTIRJNSGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

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